Einecs 248-650-6

Description

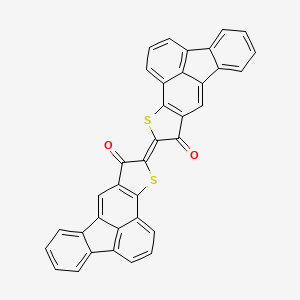

Structure

3D Structure

Properties

CAS No. |

27772-09-4 |

|---|---|

Molecular Formula |

C36H16O2S2 |

Molecular Weight |

544.6 g/mol |

IUPAC Name |

(15E)-15-(16-oxo-14-thiapentacyclo[10.6.1.02,7.08,19.013,17]nonadeca-1(18),2,4,6,8(19),9,11,13(17)-octaen-15-ylidene)-14-thiapentacyclo[10.6.1.02,7.08,19.013,17]nonadeca-1(18),2,4,6,8(19),9,11,13(17)-octaen-16-one |

InChI |

InChI=1S/C36H16O2S2/c37-31-27-15-25-19-9-3-1-7-17(19)21-11-5-13-23(29(21)25)33(27)39-35(31)36-32(38)28-16-26-20-10-4-2-8-18(20)22-12-6-14-24(30(22)26)34(28)40-36/h1-16H/b36-35+ |

InChI Key |

KXKKHISGEVNMPR-ULDVOPSXSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C3=C4C2=CC5=C(C4=CC=C3)S/C(=C/6\C(=O)C7=C(S6)C8=CC=CC9=C8C(=C7)C1=CC=CC=C91)/C5=O |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C2=CC5=C(C4=CC=C3)SC(=C6C(=O)C7=C(S6)C8=CC=CC9=C8C(=C7)C1=CC=CC=C91)C5=O |

Origin of Product |

United States |

Historical Perspectives in Benzotriazole and Sulfonic Acid Derivatives Research

The scientific journey toward understanding complex molecules like EINECS 248-650-6 is built upon centuries of foundational chemical research. The story begins with its core components: benzotriazole (B28993) and sulfonic acid.

Benzotriazole was first synthesized in the late 19th century. gsconlinepress.com For many decades, its primary application was industrial, most notably as a highly effective corrosion inhibitor for copper and its alloys, a property still widely exploited today. researchgate.net It was not until the mid-20th century that the broader potential of benzotriazole derivatives began to be explored. Researchers discovered that the benzotriazole scaffold is exceptionally versatile, and its derivatives started to gain attention in medicinal chemistry and as functional components in materials science. gsconlinepress.comnih.gov Investigations in the latter half of the 20th century demonstrated that incorporating the benzotriazole moiety into larger, more complex heterocyclic systems could yield compounds with significant biological activity. nih.gov

The study of sulfonic acids has an even longer history, originating in the early 19th century with the discovery of methods to sulfonate aromatic compounds. researchgate.net These derivatives were crucial to the development of the synthetic dye industry. The sulfonic acid group's ability to impart water solubility to large organic molecules made it an invaluable tool. Research into sulfonic acids and their derivatives, known as sulfonates, expanded into areas such as detergents, ion-exchange resins, and catalysis. taylorandfrancis.comuq.edu.au The discovery of taurine (B1682933) (2-aminoethanesulfonic acid) in 1827 highlighted the role of sulfonic acids in biological systems, further stimulating research. researchgate.net

The convergence of these two fields—the synthesis of molecules containing both benzotriazole and sulfonic acid groups—is a more recent development, driven by the desire to create multifunctional molecules. Early research focused on simpler compounds, but as synthetic methodologies advanced, chemists began to construct more elaborate molecular architectures to explore the combined or synergistic properties of these functional groups. researchgate.netasianpubs.org

Rationale for Academic Inquiry into Complex Benzotriazole Sulfonate Architectures

The academic motivation for investigating highly complex molecules such as Benzenesulfonic Acid, 4-(2H-Benzotriazol-2-yl)-alpha.,alpha.-4,4'-Oxybis[2-(2-Hydroxy-3-(2-Propenyloxy)Propyl)- stems from several fundamental goals in chemical science. The intricate structure, combining multiple distinct functional domains, provides a rich platform for scientific exploration.

A primary rationale is the pursuit of synergistic or novel properties . The molecule integrates:

A benzotriazole (B28993) group, known for its ability to absorb UV radiation and act as a metal complexing agent. researchgate.net

A benzenesulfonic acid group, which confers strong acidity and hydrophilicity. taylorandfrancis.com

Long-chain ether linkages that provide flexibility.

Hydroxyl (-OH) groups that can participate in hydrogen bonding.

Propenyloxy (allyl ether) groups , which are reactive sites capable of undergoing polymerization or other chemical modifications.

The combination of a UV-absorbing part with a water-soluble group and reactive handles for polymerization in a single molecule is not trivial. Academic inquiry seeks to understand if these combined functionalities result in enhanced performance as, for example, a polymerizable UV stabilizer for aqueous formulations.

Secondly, the synthesis of such complex architectures is a significant academic challenge that drives innovation in organic chemistry. gsconlinepress.comresearchgate.net Devising a synthetic route to a molecule with this level of complexity requires sophisticated strategies to control regioselectivity and ensure that the various functional groups are compatible with the reaction conditions used at each step. Overcoming these synthetic hurdles contributes valuable knowledge to the field. lupinepublishers.com

Interdisciplinary Research Importance in Contemporary Chemical Sciences and Engineering

Retrosynthetic Analysis and Design of Key Precursor Molecules

A retrosynthetic analysis of the target molecule reveals several key disconnections to identify plausible precursor molecules. The primary bonds to disconnect are the ether linkages, the sulfonamide or sulfonic acid group, and the bond connecting the benzotriazole moiety to the central phenyl ring.

Primary Disconnections and Key Precursors:

Ether Linkages: Disconnecting the alpha,alpha-4,4'-oxybis ether bond and the propenyloxy ether bonds suggests a Williamson ether synthesis approach. This leads to a central dihydroxyphenyl-benzenesulfonic acid core and a suitable propylene (B89431) oxide derivative bearing an allyl group.

Sulfonic Acid Group: The benzenesulfonic acid moiety can be introduced via electrophilic sulfonation of a substituted phenol (B47542) precursor. This points to a highly functionalized 2-(2,4-dihydroxyphenyl)benzotriazole as a key intermediate.

Benzotriazole-Phenyl Bond: The C-N bond between the phenyl ring and the benzotriazole can be formed through several established methods, most commonly via the diazotization of an ortho-aminoazo compound. This breaks the molecule down into a substituted o-phenylenediamine (B120857) and a nitrosobenzene (B162901) derivative, or through a reductive cyclization of a 2-nitrophenylazo precursor.

Based on this analysis, the following key precursor molecules are designed for the forward synthesis:

Precursor A: 2-(2,4-Dihydroxyphenyl)-2H-benzotriazole. This molecule serves as the foundational block, containing the essential benzotriazole UV-stabilizing chromophore linked to a phenol ring ready for further functionalization.

Precursor B: Allyl glycidyl (B131873) ether. This molecule provides the 2-hydroxy-3-(2-propenyloxy)propyl side chains. Its epoxide ring is ideal for nucleophilic attack by the phenolic hydroxyl groups.

Precursor C: A sulfonating agent, such as concentrated sulfuric acid or chlorosulfonic acid, for the introduction of the sulfonic acid group onto the central aromatic ring.

Tailored Functionalization Approaches for Benzotriazole Moieties

The synthesis of the core 2-(hydroxyphenyl)benzotriazole (HBT) structure is a critical step. These compounds are widely recognized as effective UV absorbers due to their ability to undergo excited-state intramolecular proton transfer (ESIPT), which harmlessly dissipates UV energy. nih.gov

The most common synthetic route involves the reductive cyclization of 2-nitrophenylazo phenols. This process can be broken down into two main steps:

Azo Coupling: Diazotization of a substituted 2-nitroaniline (B44862) followed by coupling with a phenol (in this case, resorcinol (B1680541) or 1,3-dihydroxybenzene) to form the corresponding 2-nitrophenylazo phenol intermediate.

Reductive Cyclization: The azo intermediate is then reduced. A variety of reducing agents can be employed, with early methods using reagents like thiourea-S,S-dioxide. google.com A more modern, two-step reduction process involves an initial reduction with hydrazine (B178648) hydrate (B1144303) to form a benzotriazole-N-oxide intermediate, followed by a second reduction with zinc powder and sulfuric acid to yield the final 2-(2-hydroxyphenyl)-2H-benzotriazole product. google.com

Recent advancements in benzotriazole chemistry focus on transition-metal-catalyzed reactions, particularly with palladium, which allow for novel functionalizations. thieme-connect.comthieme-connect.com These "denitrogenative" strategies involve the ring-opening of the benzotriazole to form a reactive diazonium intermediate, which can then be coupled with various partners like alkenes, alkynes, or boronic acids. thieme-connect.comrsc.orgresearchgate.net While not directly applicable to building the core HBT structure, these methods offer powerful tools for late-stage functionalization or for creating diverse derivatives. For instance, palladium-catalyzed C-H olefination using an aminobenzotriazole as a removable directing group showcases advanced control over reactivity. nih.gov

The regioselectivity of N-alkylation on the benzotriazole ring is another crucial aspect for creating complex derivatives. Recent studies have shown that metalloporphyrin catalysts can precisely control whether alkylation occurs at the N1 or N2 position, offering a sophisticated tool for building specific isomers. acs.orgnih.gov

Optimization of Sulfonation and Etherification Reaction Pathways

Etherification: The introduction of the side chains is achieved via etherification of the phenolic hydroxyl groups. The Williamson ether synthesis, reacting the phenoxide ions of the HBT core with an alkyl halide (or in this case, an epoxide), is the classic approach. To synthesize the target structure, the dihydroxy-HBT precursor would be reacted with two equivalents of allyl glycidyl ether. Optimization of this step involves careful selection of the base and solvent to ensure complete and selective O-alkylation without side reactions.

Palladium-catalyzed allylic etherification represents a more modern alternative, offering mild reaction conditions and high regioselectivity for creating aryl allyl ethers. nih.gov

Sulfonation: The sulfonation of highly activated and sterically hindered phenolic compounds requires optimized conditions to control regioselectivity and prevent side reactions like oxidation or desulfonation.

Key parameters for optimizing the sulfonation of phenol derivatives include:

Sulfonating Agent: Concentrated sulfuric acid, oleum (B3057394) (H₂SO₄·SO₃), or chlorosulfonic acid are common choices. The choice of agent affects the reactivity and reaction conditions.

Temperature: Phenol sulfonation is temperature-dependent. At lower temperatures, the ortho-isomer is favored, while higher temperatures promote the formation of the more thermodynamically stable para-isomer. scribd.com

Catalyst: While strong acids are typically used, novel catalysts are being explored. For instance, sulfonated phenolic resins have been prepared and used as solid acid catalysts for other reactions, demonstrating the versatility of these functional groups. google.com

Reaction Medium: The use of specialized reactors, such as a rotating packed bed, has been shown to intensify micromixing and improve the yield and selectivity of phenol sulfonation. researchgate.net

The table below summarizes typical conditions for these key transformations.

| Transformation | Reagents & Conditions | Purpose | Yield | Reference |

| Azo Coupling | 2-Nitroaniline, NaNO₂, HCl; Resorcinol, NaOH | Forms 2-nitrophenylazo phenol intermediate | High | google.com |

| Reductive Cyclization | Hydrazine hydrate; Zinc powder, H₂SO₄ | Forms 2-(2,4-dihydroxyphenyl)benzotriazole | High | google.com |

| Etherification | Allyl glycidyl ether, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Adds propenyloxy side chains | Good | nih.gov |

| Sulfonation | Concentrated H₂SO₄, Controlled Temperature | Adds sulfonic acid group to the phenyl ring | Variable | scribd.comresearchgate.net |

Controlled Polymerization and Cross-linking Techniques via Propenyloxy Groups

The propenyloxy (allyl ether) groups on the synthesized molecule provide reactive sites for subsequent polymerization or cross-linking, allowing the molecule to be incorporated into a polymer matrix or to form a network structure. However, the radical polymerization of allyl monomers is notoriously challenging due to degradative chain transfer. researchgate.netmdpi.com The abstraction of an allylic hydrogen atom forms a stable, non-propagating allyl radical, which often terminates the polymerization process, leading to oligomers with low molecular weights. researchgate.netresearchgate.net

Despite these challenges, several controlled polymerization techniques have been explored to manage the polymerization of allyl-functionalized monomers:

Atom Transfer Radical Polymerization (ATRP): ATRP is a robust controlled radical polymerization method tolerant of many functional groups, including allyl moieties. wikipedia.orgcmu.edu It has been successfully used to polymerize allyl methacrylate (B99206) (AMA). acs.org While direct homopolymerization of AMA can still lead to branching and cross-linking at higher conversions, copolymerization with other monomers like styrene (B11656) is more controlled. acs.org The key to ATRP is a reversible equilibrium between active propagating radicals and dormant species, mediated by a transition metal catalyst (typically copper-based), which keeps the radical concentration low and minimizes termination reactions. wikipedia.orgsigmaaldrich.com

Reversible Addition-Fragmentation Chain-transfer (RAFT) Polymerization: RAFT is another powerful controlled radical polymerization technique. It has been used to synthesize poly(allyl methacrylate) with a narrow molecular weight distribution, which could then be cross-linked via a thiol-ene click reaction. researchgate.net

Anionic Ring-Opening Polymerization: While not a polymerization of the allyl group itself, the anionic polymerization of allyl glycidyl ether (AGE) has been shown to be a highly controlled process for creating the polyether backbone itself, before it is attached to the benzotriazole core. This method allows for the synthesis of well-defined poly(allyl glycidyl ether) (PAGE) with controlled molecular weights and low polydispersity. nih.gov

The table below compares different approaches for controlling allyl polymerization.

| Polymerization Technique | Key Features | Advantages | Challenges | Reference |

| Conventional Radical | Simple initiators (e.g., AIBN, BPO) | Easy to implement | Poor control, low molecular weight, high polydispersity due to degradative chain transfer. | researchgate.netresearchgate.net |

| ATRP | Transition metal catalyst (e.g., CuBr/PMDETA), alkyl halide initiator | Good control over MW and PDI, tolerant to functional groups. | Catalyst removal can be an issue; branching at high conversion. | wikipedia.orgacs.org |

| RAFT | RAFT agent (e.g., dithioesters), radical initiator | Excellent control over polymer architecture, applicable to a wide range of monomers. | RAFT agent can be expensive and may require removal. | researchgate.net |

Integration of Green Chemistry Principles in Complex Organic Synthesis

Applying green chemistry principles to the synthesis of complex molecules like functionalized benzotriazoles is crucial for minimizing environmental impact. Key strategies include the use of microwave-assisted synthesis and solvent-free reaction conditions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. researchgate.netnih.govijrpr.com

N-alkylation of Benzotriazole: The synthesis of N-alkylated benzotriazoles using microwave irradiation with powdered K₂CO₃ in DMF or even under solvent-free conditions has been shown to be significantly more efficient than traditional reflux methods. nih.govasianpubs.org

Diazotization: A novel and environmentally friendly approach for synthesizing benzotriazoles involves a microwave-assisted solid-phase diazotation of o-phenylenediamines on a K-10 montmorillonite (B579905) clay catalyst. rsc.orgrsc.org This method avoids harmful waste and utilizes a recyclable catalyst. rsc.orgrsc.org

Solvent-Free Synthesis: Eliminating volatile organic solvents is a cornerstone of green chemistry. ijrpr.comingentaconnect.com

Mechanochemistry: Techniques like ball milling or grinding can facilitate reactions in the solid state, eliminating the need for solvents entirely. rsc.org This has been successfully applied to the synthesis of 1,2,3-triazoles. rsc.org

Use of Greener Reagents: An innovative approach to the benzotriazole ring cleavage (BtRC) reaction employs polymethylhydrosiloxane (B1170920) (PMHS), a non-toxic byproduct of the silicone industry, as a replacement for hazardous tin hydrides. nih.govacs.org This not only makes the process safer but also valorizes an industrial waste product. nih.govacs.org

By integrating these green methodologies, the synthesis of complex benzotriazole derivatives can be made more sustainable, efficient, and cost-effective. researchgate.netscilit.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms in a molecule. For a complex benzotriazole derivative, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments would be necessary.

¹H NMR: This experiment would identify the different types of protons and their chemical environments. Specific regions of the spectrum would correspond to distinct structural motifs. For instance, signals in the 7.0-8.5 ppm range would be characteristic of the aromatic protons on the benzotriazole and benzenesulfonic acid rings. Protons on the aliphatic propyl chains, including those adjacent to hydroxyl and ether groups, would appear in the 3.0-4.5 ppm range. The vinyl protons of the propenyloxy group would be expected between 5.0 and 6.0 ppm.

¹³C NMR: This provides information on the carbon skeleton. Distinct signals would confirm the presence of aromatic carbons (110-160 ppm), carbons involved in ether linkages (60-80 ppm), and those of the propyl and propenyl groups.

2D NMR: Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be vital to piece the structure together by showing connectivity between adjacent protons and between protons and their directly attached carbons, respectively.

Due to the substance's potential polymeric or isomeric nature, NMR spectra might exhibit broadened peaks rather than sharp, well-defined signals, indicating a mixture of closely related structures.

Table 1: Predicted ¹H NMR Chemical Shift Regions

| Structural Moiety | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic Protons (Benzotriazole, Benzene) | 7.0 - 8.5 |

| Vinylic Protons (-CH=CH₂) | 5.0 - 6.0 |

| Methylene/Methine Protons (-O-CH₂-, -CH-OH) | 3.0 - 4.5 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragment Analysis

Mass spectrometry is indispensable for determining the molecular weight and confirming the elemental composition of a compound. For large, polar, and non-volatile molecules like the one , soft ionization techniques are required.

Electrospray Ionization (ESI-MS): This is an ideal technique for analyzing polar, high-molecular-weight compounds. It would likely show a distribution of molecular ions, confirming the polymeric nature or the presence of multiple components in a complex mixture.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): MALDI is also well-suited for polymers and large molecules, providing information about the molecular weight distribution and the repeating units.

Tandem Mass Spectrometry (MS/MS): By selecting a specific ion from the initial MS scan and subjecting it to fragmentation, MS/MS experiments can reveal the structure of individual components within a mixture. Expected fragmentation patterns would include the cleavage of ether bonds in the side chains and the loss of the sulfonate group (SO₃).

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: An IR spectrum would provide clear evidence for the key functional groups. A broad absorption band around 3400 cm⁻¹ would indicate the O-H stretching of the hydroxyl groups. Strong absorptions corresponding to S=O stretching in the sulfonate group would appear around 1200 cm⁻¹ and 1050 cm⁻¹. Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ region, while C-O ether stretching would produce signals between 1000 and 1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for identifying the C=C double bonds of the aromatic rings and the propenyl groups, which typically yield strong Raman signals.

Table 2: Key Vibrational Spectroscopy Bands

| Functional Group | Type | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | IR | 3200 - 3600 (Broad) |

| Aromatic C-H | IR | 3000 - 3100 |

| Aromatic C=C | IR, Raman | 1450 - 1600 |

| Sulfonate (S=O) | IR | 1150 - 1250 (Asymmetric), 1030 - 1070 (Symmetric) |

| Ether (C-O-C) | IR | 1000 - 1300 |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the exact three-dimensional arrangement of atoms in the solid state. However, its application is contingent upon the ability to grow a high-quality single crystal of the substance.

For a substance that is a complex mixture, a polymer, or amorphous in nature, obtaining a suitable crystal is generally not feasible. Therefore, X-ray crystallography would not be an appropriate technique for characterizing the bulk material. If, however, a single component could be isolated from a mixture and crystallized, this method could provide invaluable, unambiguous structural data for that specific component, including precise bond lengths, angles, and conformational details.

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is essential for separating the components of a mixture and assessing the purity of a substance.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier analytical technique for non-volatile and polar compounds like benzotriazole derivatives. A reverse-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile (B52724) and water, would be employed. sielc.com Given the strong UV absorbance of the benzotriazole moiety, a UV detector would be highly effective for detection. asamblychem.com For a complex mixture or polymer, HPLC would likely yield a broad peak or a series of closely eluting peaks, allowing for the characterization of the substance's complexity and purity. sielc.comasamblychem.comlookchem.comlookchem.com

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the high molecular weight, low volatility, and high polarity of the described sulfonic acid, direct analysis by GC-MS is not practical. The compound would not vaporize under typical GC conditions and would require chemical derivatization to increase its volatility, a process which can add complexity to the analysis. Therefore, HPLC is the more direct and informative chromatographic method.

Photochemical and Photophysical Investigations of Benzenesulfonic Acid, 4 2h Benzotriazol 2 Yl Alpha.,alpha. 4,4 Oxybis 2 2 Hydroxy 3 2 Propenyloxy Propyl

Mechanistic Studies of Excited-State Intramolecular Proton Transfer (ESIPT) in Benzotriazole (B28993) Chromophores

The cornerstone of the photostability in 2-(2-hydroxyphenyl)-2H-benzotriazole derivatives is an ultrafast process known as Excited-State Intramolecular Proton Transfer (ESIPT). rsc.orgnih.gov This mechanism allows for the efficient and harmless dissipation of absorbed UV energy. The process is initiated upon the absorption of a UV photon, which elevates the molecule from its ground state (enol form) to an excited singlet state.

The key structural feature enabling ESIPT is the intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom on the benzotriazole ring. partinchem.com In the excited state, the acidity of the phenolic proton increases significantly, triggering an extremely rapid transfer of the proton to the nitrogen atom of the benzotriazole ring. nih.govictp.it This transfer occurs on a femtosecond timescale (60-80 fs) and results in the formation of an excited-state keto-tautomer, which is a zwitterionic species. ictp.it

Theoretical studies, specifically Complete Active Space Self-Consistent Field (CASSCF) calculations, have revealed that the true reaction path for ESIPT is not planar. nih.govacs.org The process involves twisted molecular geometries, where the proton transfer is coupled with electron transfer, triggered by a charge-transfer from the phenol (B47542) group to the triazole group. nih.gov This leads to a conical intersection, which is an energetically favorable point for the molecule to transition from the excited state back to the ground state without emitting light. rsc.orgresearchgate.net The molecule then rapidly relaxes back to the keto-tautomer ground state and subsequently undergoes a reverse proton transfer to regenerate the original enol form, completing the cycle. ictp.itnih.gov This entire cycle is exceptionally fast, preventing detrimental photochemical reactions from occurring.

Quantum Yields and Photostability Assessment under Various Irradiation Conditions

The efficiency of the ESIPT mechanism is reflected in the extremely low quantum yields of photodegradation and fluorescence for BZT-type UV absorbers. The quantum yield of photoloss (Φloss) for these compounds is typically on the order of 10⁻⁶ to 10⁻⁷, indicating that only a very small fraction of the absorbed photons leads to irreversible chemical change. This high level of photostability is maintained across various conditions, including in different solvents and polymer matrices. paint.org

While the primary deactivation pathway is non-radiative, a very weak fluorescence can be observed from the excited keto-tautomer. This emission is characterized by a large Stokes shift, appearing at much longer wavelengths than the absorption band. nih.gov The fluorescence quantum yield (ΦF) is generally very low, though it can be influenced by the molecular environment. For instance, in strongly polar media, an increase in blue fluorescence has been attributed to the formation of a long-lived twisted intramolecular charge-transfer (TICT) state. nih.gov

The photostability of materials containing BZT stabilizers has been extensively evaluated under accelerated weathering conditions, such as exposure to xenon arc lamps, which simulate the solar spectrum. paint.org These studies consistently demonstrate that BZT derivatives significantly retard the degradation of polymers by preventing fading, cracking, and discoloration. atamankimya.compartinchem.com

Table 1: Photophysical Properties of Representative Benzotriazole Derivatives

| Compound/Class | Absorption Max (λmax, nm) | Emission Type | Quantum Yield (Φ) | Key Characteristics |

|---|---|---|---|---|

| 2-(2'-hydroxyphenyl)benzotriazoles | 300 - 400 | Keto-tautomer fluorescence | Very low (ΦF) | Efficient ESIPT, high photostability. nih.gov |

| Tinuvin P | 310 - 390 | Keto-tautomer fluorescence | Low (ΦF) | ESIPT occurs within 60-80 fs. ictp.it |

| 2-(2'-hydroxyphenyl)benzotriazoles | N/A | Photodegradation | ~10⁻⁶ - 10⁻⁷ (Φloss) | Extremely low probability of photodecomposition. |

Elucidation of Photodegradation Pathways and Identification of Photoproducts

Despite their high stability, BZT UV absorbers can undergo slow photodegradation upon prolonged exposure to UV radiation. The degradation pathways are often complex and dependent on the surrounding environment. Direct photolysis is generally inefficient due to the rapid ESIPT deactivation. upv.es

However, degradation can be facilitated by other reactive species present in the medium. For example, reactions with hydroxyl radicals (•OH) can contribute to the transformation of benzotriazoles in aqueous environments. upv.es In some cases, photodegradation can be initiated by photosensitizers, such as chromophoric dissolved organic matter (CDOM) in natural waters, which absorb light and transfer the energy to the BZT molecule or generate other reactive species. upv.es

Studies on the photodegradation of the broader benzotriazole class have identified several types of transformation products. These can include:

Hydroxylated derivatives : Formed through the addition of hydroxyl groups to the aromatic rings.

Methylated derivatives : Resulting from reactions with methylating agents in the environment.

Polymer-grafted products : Where the stabilizer becomes chemically bound to the polymer matrix it is designed to protect.

Fragments from ring cleavage : More extensive degradation can lead to the breakdown of the benzotriazole or phenyl rings, although this is less common under typical environmental conditions.

In the absence of the crucial intramolecular hydrogen bond (e.g., in 1-substituted benzotriazoles), photolysis can proceed via a different mechanism, often involving the extrusion of a nitrogen molecule (N₂) to form a highly reactive diradical intermediate, which then leads to various cyclic or rearranged products.

Analysis of Energy Dissipation Mechanisms within the Molecular Framework

The primary mechanism for energy dissipation in 2-(2-hydroxyphenyl)-2H-benzotriazole compounds is the non-radiative decay pathway provided by the ESIPT cycle. This can be summarized as a four-level photophysical process:

Excitation : The ground-state enol form (E) absorbs a UV photon and is promoted to the excited singlet state (E*).

Proton Transfer : An ultrafast, barrierless proton transfer occurs in the excited state, converting E* to the excited keto-tautomer (K*). ictp.it

Internal Conversion : The K* species rapidly deactivates to its ground state (K) via a conical intersection. This is a non-radiative process where the electronic energy is converted primarily into vibrational energy (heat). rsc.org

Reverse Proton Transfer : In the electronic ground state, a reverse proton transfer occurs, converting K back to the original stable enol form (E), completing the cycle. nih.gov

This entire process is completed within picoseconds. ictp.it The extreme speed of the cycle ensures that the molecule spends a negligible amount of time in the reactive excited state, effectively preventing competing photochemical reactions like photo-oxidation or fragmentation. The absorbed UV energy is thus efficiently converted into harmless thermal energy, which is dissipated into the surrounding matrix. atamankimya.compartinchem.com

Research and Development in Advanced Materials Science Applications of Benzenesulfonic Acid, 4 2h Benzotriazol 2 Yl Alpha.,alpha. 4,4 Oxybis 2 2 Hydroxy 3 2 Propenyloxy Propyl

Development of Novel Composites and Nanomaterials Utilizing the Compound

The integration of Benzenesulfonic acid, 4-(2H-benzotriazol-2-yl)-alpha.,alpha.-4,4'-oxybis[2-(2-hydroxy-3-(2-propenyloxy)propyl)- into composites and nanomaterials is driven by the unique combination of its molecular components. The benzotriazole (B28993) group is a well-known ultraviolet (UV) absorber, capable of dissipating harmful UV radiation as heat, thus protecting materials from photodegradation. The presence of reactive propenyloxy (allyl) groups allows this molecule to be chemically incorporated into polymer matrices, a significant advantage over traditional UV absorbers that are merely physically dispersed and can migrate out of the material over time.

Incorporation into Polymer Composites:

The reactive allyl functional groups on the molecule enable it to act as a co-monomer or a cross-linking agent during the polymerization process of various resins, such as polyesters, polyurethanes, and acrylics. This covalent bonding ensures the permanent integration of the UV-absorbing moiety into the polymer backbone. The resulting composites would exhibit enhanced durability and weatherability, making them suitable for outdoor applications where UV exposure is a major concern.

Functionalization of Nanomaterials:

In the realm of nanotechnology, this compound can be used to functionalize the surface of nanoparticles (e.g., silica, titania, or carbon-based nanomaterials). The hydroxyl and sulfonic acid groups can serve as anchoring points for attaching the molecule to the nanoparticle surface. This surface modification would yield hybrid nanomaterials with tailored properties. For instance, silica nanoparticles functionalized with this compound could be incorporated into transparent coatings to provide UV protection without compromising optical clarity.

| Nanomaterial Type | Potential Functionalization Method | Anticipated Property Enhancement |

| Silica Nanoparticles | Condensation reaction with surface silanol groups | Improved UV stability, enhanced dispersibility in polar matrices |

| Titania Nanoparticles | Formation of coordinate bonds with surface titanium atoms | Reduced photocatalytic activity, improved compatibility with organic polymers |

| Carbon Nanotubes | Covalent functionalization via reactions with surface defects or carboxylic acid groups | Enhanced UV resistance of CNT-polymer composites, improved interfacial adhesion |

Establishment of Comprehensive Structure-Property Relationships in Material Applications

The performance of materials incorporating Benzenesulfonic acid, 4-(2H-benzotriazol-2-yl)-alpha.,alpha.-4,4'-oxybis[2-(2-hydroxy-3-(2-propenyloxy)propyl)- is intrinsically linked to its molecular structure. Understanding these structure-property relationships is crucial for designing materials with optimized performance.

Influence of the Benzotriazole Moiety:

The core function of the benzotriazole group is to absorb UV radiation. The efficiency of this process is dependent on the electronic structure of the benzotriazole ring system and its substituents. The position and nature of the sulfonic acid group on the phenyl ring can influence the absorption spectrum of the chromophore, potentially allowing for the tuning of the UV protection range.

Role of the Reactive Groups:

The presence and reactivity of the propenyloxy groups are critical for the permanent incorporation of the UV absorber into a polymer matrix. The degree of covalent bonding will directly impact the long-term stability and performance of the resulting material. A higher degree of incorporation will lead to reduced leaching of the additive and, consequently, a longer service life of the protected material.

Impact of the Spacer and Hydroxyl Groups:

| Structural Feature | Influence on Material Properties |

| Benzotriazole Group | UV absorption efficiency, wavelength coverage of protection. |

| Propenyloxy (Allyl) Groups | Covalent bonding to polymer matrix, long-term stability, resistance to migration. |

| Sulfonic Acid Group | Polarity, potential for ionic interactions, modification of UV absorption. |

| Aliphatic Spacers with Hydroxyl Groups | Flexibility, compatibility with polymer matrix, potential for hydrogen bonding, influence on mechanical properties. |

Table of Compound Names

| EINECS Number | Chemical Name |

| 248-650-6 | Benzenesulfonic acid, 4-(2H-benzotriazol-2-yl)-alpha.,alpha.-4,4'-oxybis[2-(2-hydroxy-3-(2-propenyloxy)propyl)- |

Environmental Science and Engineering Research on Benzenesulfonic Acid, 4 2h Benzotriazol 2 Yl Alpha.,alpha. 4,4 Oxybis 2 2 Hydroxy 3 2 Propenyloxy Propyl

Development of Advanced Degradation Technologies for Environmental Remediation

Exploration of Bioremediation Approaches

The bioremediation of complex synthetic organic compounds, particularly those containing persistent moieties like benzotriazole (B28993), is a significant area of environmental research. While direct studies on the target compound are not available, research on related benzotriazole derivatives offers insight into potential bioremediation pathways.

Benzotriazoles are known for their resistance to biodegradation due to their stable chemical structure. psu.eduk-state.edu This persistence means they are often not fully removed during conventional wastewater treatment processes. nih.gov However, some specialized microorganisms have shown potential for their degradation. For instance, the white-rot fungus Phanerochaete chrysosporium has been observed to slowly degrade benzotriazole. k-state.edu The degradation mechanism often involves the action of powerful, non-specific enzymes like lignin (B12514952) peroxidases.

Another approach involves advanced oxidation-reduction processes that can break down these recalcitrant molecules. The Fenton reaction, which uses iron ions and hydrogen peroxide, has been shown to readily degrade benzotriazoles. k-state.edu Although a chemical rather than biological process, it highlights the potential for combined chemical-biological treatment trains to tackle such persistent compounds.

Research into the bioremediation of benzenesulfonic acid derivatives has often focused on linear alkylbenzene sulfonates (LAS), a major component of detergents. elchemy.com These compounds are generally more amenable to biodegradation. The degradation pathway typically involves the enzymatic cleavage of the sulfonate group, followed by the breakdown of the aromatic ring and alkyl chain. The presence of multiple complex substituents, as in the target compound, would likely increase its recalcitrance compared to simpler sulfonated compounds.

Table 1: Potential Bioremediation Strategies for Structurally Related Compounds

| Remediation Approach | Target Moiety | Mechanism of Action | Efficacy/Observations | Reference |

|---|---|---|---|---|

| Fungal Degradation | Benzotriazole | Enzymatic degradation by organisms like Phanerochaete chrysosporium. | Slow but observable degradation. k-state.edu | |

| Advanced Oxidation | Benzotriazole | Chemical breakdown via Fenton reaction (Fe²⁺/H₂O₂). | Readily degrades benzotriazoles. k-state.edu |

Environmental Monitoring and Detection Methodologies for Trace Concentrations

The detection of complex organic molecules like benzotriazole and benzenesulfonic acid derivatives at trace concentrations in environmental matrices requires sophisticated analytical techniques. These compounds are considered emerging contaminants, and methods for their detection are continually being refined. nih.govnih.gov

For benzotriazole derivatives, which are widely used as UV stabilizers and corrosion inhibitors, monitoring studies have found their presence in various environmental compartments including wastewater, surface water, and sediment. nih.govnih.govresearchgate.net The concentrations can range from the nanogram per liter (ng/L) to the microgram per liter (µg/L) level. nih.govcapes.gov.br

The primary analytical methods for detecting these compounds include:

Liquid Chromatography-Mass Spectrometry (LC-MS) : This is a widely used technique for the analysis of polar and semi-polar compounds like benzotriazoles. capes.gov.brrsc.org High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the compounds, which are then detected by a mass spectrometer. Tandem mass spectrometry (MS/MS) is often employed for higher selectivity and sensitivity. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) : This method is also used, sometimes requiring a derivatization step to make the polar benzotriazoles more volatile. nih.gov This can improve separation and detection for certain isomers. wright.edu

Solid-Phase Extraction (SPE) : Due to the very low concentrations in environmental samples, a pre-concentration step is almost always necessary. SPE is a common technique used to extract and concentrate benzotriazoles and other organic pollutants from water samples before instrumental analysis. nih.govcapes.gov.br

Table 2: Common Analytical Techniques for Benzotriazole Derivatives

| Analytical Technique | Sample Type | Typical Detection Limits | Key Advantages | Reference |

|---|---|---|---|---|

| LC-MS/MS | Wastewater, Surface Water | 0.02 ng/mL - 0.09 ng/mL | High sensitivity and selectivity for polar compounds. nih.gov | |

| GC-MS (with derivatization) | Water Samples | 0.050 ng/L - 4.0 ng/L | Good for separating isomers, high resolution. nih.gov |

Cross-Media Partitioning and Distribution Modeling

For complex molecules, partitioning behavior is governed by physicochemical properties such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow).

Benzotriazole derivatives are generally water-soluble but can also be lipophilic, leading to their detection in both water and sediment. psu.edunih.gov Some benzotriazole UV stabilizers are described as bioaccumulative and pseudo-persistent. nih.govresearchgate.net Their tendency to adsorb to sludge and sediments is a key factor in their environmental distribution. nih.gov

Benzenesulfonic acid derivatives are typically highly water-soluble due to the polar sulfonate group. ontosight.ai This suggests they are likely to be mobile in aquatic environments. However, the presence of large, non-polar alkyl and aromatic groups, as in the target compound, would increase their lipophilicity and tendency to partition to organic matter in soil and sediment. europa.eu

Table 3: Predicted Environmental Distribution for a Related Benzenesulfonic Acid Derivative

| Environmental Compartment | Predicted Mass Amount (%) | Predicted Half-Life (hours) |

|---|---|---|

| Air | 0.0845 | 3.83 |

| Water | 12.8 | 1,440 |

| Soil | 87.1 | 2,880 |

| Sediment | 1.24E-12 | 13,000 |

(Data based on Level III fugacity modeling for Benzenesulfonic acid, di-C10-14-alkyl derivs., calcium salts) europa.eu

Theoretical and Computational Chemistry Studies of Benzenesulfonic Acid, 4 2h Benzotriazol 2 Yl Alpha.,alpha. 4,4 Oxybis 2 2 Hydroxy 3 2 Propenyloxy Propyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are powerful computational tools used to investigate the electronic structure and predict the reactivity of molecules. qulacs.orgmdpi.comchemrxiv.orgarxiv.org These methods, such as Density Functional Theory (DFT) and Hartree-Fock, solve approximations of the Schrödinger equation to determine molecular properties. mdpi.comacs.org

For the specified benzenesulfonic acid derivative, quantum chemical calculations could provide insights into:

Electron Distribution: Mapping the electron density to identify electron-rich and electron-deficient regions. The benzotriazole (B28993), sulfonate, ether, and hydroxyl groups would be of particular interest.

Molecular Orbitals: Calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and the energy required for electronic excitation. mdpi.com

Reactivity Descriptors: Predicting sites susceptible to electrophilic or nucleophilic attack. nih.govnih.gov For example, the calculations could pinpoint which nitrogen atom on the benzotriazole ring is most basic or which carbon atom is most susceptible to attack.

A hypothetical data table of results from such a calculation is presented below.

| Property | Hypothetical Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy empty orbital; related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical stability and the energy of the lowest electronic transition. A larger gap suggests higher stability. |

| Dipole Moment | 4.2 Debye | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Mulliken Atomic Charges | N (triazole): -0.4, S: +1.2 | Provides a quantitative estimate of the partial charge on each atom, highlighting polar bonds and reactive sites. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.govacs.orgnih.govlammps.org By solving Newton's equations of motion, MD simulations can explore the conformational landscape of a molecule and its interactions with its environment.

For the large and flexible benzenesulfonic acid derivative, MD simulations would be essential to:

Identify Stable Conformations: The molecule possesses multiple rotatable bonds, leading to a vast number of possible shapes (conformers). MD simulations could identify the most energetically favorable conformations in different environments (e.g., in water or an organic solvent).

Analyze Intermolecular Forces: Simulate how the molecule interacts with solvent molecules or other solute molecules. This is key to understanding its solubility, aggregation behavior, and potential to bind to other substances. The simulation could reveal hydrogen bonding patterns involving the hydroxyl and sulfonate groups.

Computational Modeling of Photophysical Processes, including ESIPT Dynamics

The presence of a benzotriazole group, a known photostabilizer, suggests that the photophysical properties of this molecule could be significant. Computational modeling can elucidate the processes that occur after the molecule absorbs light.

Excited-State Intramolecular Proton Transfer (ESIPT): The benzotriazole moiety is a classic example of a system that can undergo ESIPT. rsc.orggauhati.ac.in Upon UV light absorption, a proton can be transferred from a nearby hydroxyl group to one of the nitrogen atoms of the triazole ring. This is an ultrafast, non-radiative decay pathway that efficiently dissipates absorbed energy as heat, preventing photodegradation. Computational models can map the potential energy surface of the excited state to confirm the feasibility of this pathway and calculate the energy barriers involved. rsc.org

Prediction of Environmental Transformation Pathways and Metabolite Structures

Computational tools can predict how a chemical might be transformed in the environment (e.g., through hydrolysis, oxidation, or biodegradation). acs.org

Hydrolysis: The ether linkages and the sulfonate group could be susceptible to hydrolysis under certain environmental conditions (e.g., changes in pH).

Biodegradation: Predictive models, often based on databases of known metabolic reactions, can suggest likely points of enzymatic attack. For this molecule, the alkyl chains and the aromatic rings would be potential sites for microbial degradation.

Photodegradation: If ESIPT is not perfectly efficient, other photochemical reactions could occur, leading to the formation of transformation products.

Application of Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Behavior Prediction

SAR and QSAR models are theoretical models that correlate the chemical structure with physical properties or biological/environmental effects. toxicology.orgmst.dknih.govplos.orgnih.govepa.gov

SAR: A qualitative approach that uses structural fragments ("structural alerts") to predict properties. toxicology.org For instance, the presence of the benzenesulfonic acid group might suggest surfactant properties, while the benzotriazole suggests UV-absorbing capabilities.

QSAR: A quantitative approach that uses mathematical equations to relate molecular descriptors (e.g., LogP, molecular weight, electronic properties from quantum calculations) to a specific activity or property. mst.dkplos.org If a dataset of related compounds with measured toxicity were available, a QSAR model could be developed to predict the potential toxicity of this specific molecule without experimental testing.

A hypothetical QSAR prediction for aquatic toxicity is shown below.

| Endpoint | Predicted Value (log L/mg) | Model Applicability Domain | Confidence Level |

| Fish 96-hr LC50 | 1.5 | Yes | High |

| Daphnia 48-hr EC50 | 2.1 | Yes | Medium |

Future Research Directions and Emerging Paradigms for Benzenesulfonic Acid, 4 2h Benzotriazol 2 Yl Alpha.,alpha. 4,4 Oxybis 2 2 Hydroxy 3 2 Propenyloxy Propyl

Pursuit of More Sustainable and Atom-Economical Synthesis Routes

The industrial synthesis of complex molecules like Benzenesulfonic acid, 4-(2H-benzotriazol-2-yl)-alpha.,alpha.-4,4'-oxybis[2-(2-hydroxy-3-(2-propenyloxy)propyl)- traditionally involves multi-step processes that may not be optimized for sustainability. Future research is imperative to develop greener synthetic pathways that prioritize atom economy, reduce waste, and utilize renewable resources.

Key Research Thrusts:

Catalytic Methods: Investigation into novel catalytic systems can reduce the need for stoichiometric reagents, thereby minimizing waste. This includes the use of heterogeneous catalysts for easier separation and recycling.

Renewable Feedstocks: Exploring the use of bio-based starting materials is a promising avenue. For instance, researchers have successfully used cashew nut shell liquid (CNSL) as a renewable alternative to petroleum-based feedstocks for the synthesis of organic UV filters. sciencedaily.comuni-mainz.deeuropean-coatings.com This approach, a part of the broader field of xylochemistry, could be adapted for the synthesis of precursors for complex BUVS. uni-mainz.deeuropean-coatings.com

Process Intensification: The development of continuous flow reactors and other process intensification technologies can lead to higher yields, better process control, and reduced energy consumption compared to traditional batch processes.

Atom Economy Assessment: A critical evaluation of existing and novel synthetic routes through metrics like atom economy and E-factor will be essential to quantify their environmental impact and guide the selection of more sustainable options.

Exploration of Novel Material Applications Beyond Traditional UV Stabilization

While the primary application of this compound is likely as a UV stabilizer, its complex molecular structure with multiple functional groups suggests potential for a wider range of applications. The presence of the benzotriazole (B28993) moiety, benzenesulfonic acid group, hydroxyl groups, and polymerizable propenyloxy groups opens up avenues for its use in advanced materials.

Emerging Application Areas:

Organic Electronics: Benzotriazole-containing polymers have shown promise in organic electronics, including electrochromic devices, organic solar cells, and organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net The specific functional groups on Einecs 248-650-6 could be exploited to tune the electronic and optical properties of conjugated polymers. rsc.orgresearchgate.net

Advanced Coatings: The polymerizable propenyloxy groups allow for the covalent bonding of the molecule into polymer networks. This can lead to the development of highly durable coatings with long-lasting UV protection and potentially other functionalities such as corrosion resistance, a known property of benzotriazoles. gsconlinepress.com

Multifunctional Polymer Additives: Research into how this compound can impart multiple properties to a polymer matrix, such as UV stability, flame retardancy, and anti-static properties, could lead to the development of high-performance plastics and composites. mdpi.com

Biomedical Applications: Benzotriazole derivatives have been extensively studied for their diverse pharmacological activities, including antimicrobial and anticancer properties. gsconlinepress.comnih.govmdpi.com The sulfonic acid group could enhance water solubility, making derivatives of this compound potentially interesting for biological applications, although this is a significant departure from its industrial use as a UV stabilizer.

In-depth Understanding of Long-Term Environmental Behavior and Secondary Metabolite Formation

The increasing use of BUVS has led to their ubiquitous presence in the environment. nih.gov Understanding the long-term fate of complex and potentially persistent BUVS like this compound is crucial for a comprehensive environmental risk assessment.

Priorities for Environmental Research:

Degradation Pathways: Detailed studies are needed to elucidate the photodegradation, biodegradation, and chemical degradation pathways of this specific compound in various environmental compartments such as water, soil, and sediment. nih.gov The presence of multiple functional groups may lead to complex degradation patterns.

Metabolite Identification and Toxicity: A key focus should be on the identification and toxicological assessment of its transformation products. nih.gov It is important to determine if the metabolites are more or less toxic and persistent than the parent compound.

Bioaccumulation Potential: The high molecular weight and likely lipophilicity of this compound suggest a potential for bioaccumulation in aquatic and terrestrial organisms. nih.gov Studies are needed to determine its bioconcentration factor and biomagnification potential in food webs.

Secondary Metabolite Formation in Organisms: Exposure to UV radiation and chemical stressors can induce the formation of secondary metabolites in organisms like plants. mdpi.comncsu.edunih.govnih.gov Research should investigate whether the presence of this compound in the environment could trigger the production of new secondary metabolites in exposed organisms and what the ecological consequences of this might be.

Development of Advanced Analytical Tools for Ultra-Trace Detection in Complex Environmental Matrices

The detection and quantification of BUVS at environmentally relevant concentrations present a significant analytical challenge due to their low levels and the complexity of environmental samples.

Future Directions in Analytical Chemistry:

High-Sensitivity Methods: There is a continuing need for the development of more sensitive analytical methods, such as those based on ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), to achieve lower detection limits. elsevierpure.comnih.gov

Advanced Sample Preparation: Innovations in sample preparation techniques are crucial for the effective extraction and pre-concentration of this compound from complex matrices like sediment, sludge, and biological tissues. balazs.com This includes the development of novel solid-phase extraction (SPE) sorbents and miniaturized extraction techniques. balazs.com

Non-Target and Suspect Screening: The use of high-resolution mass spectrometry (HRMS) for non-target and suspect screening can help in the identification of novel degradation products and metabolites in environmental samples.

Rapid and Field-Deployable Sensors: The development of portable and rapid sensing technologies for on-site monitoring of this and other BUVS would be highly beneficial for environmental monitoring and management.

Below is a table summarizing some of the advanced analytical techniques used for the detection of benzotriazole UV stabilizers.

| Analytical Technique | Sample Matrix | Typical Detection Limits | Advantages |

| GC-MS | Wastewater, Food | 0.008-0.040 ng/g | High specificity and sensitivity for volatile and semi-volatile compounds. nih.govnih.gov |

| LC-MS/MS | Wastewater, Fish | ng/L to µg/kg | Suitable for a wide range of polarities and thermally labile compounds. elsevierpure.comnih.gov |

| UHPLC-MS/MS | Water, Fish | sub-ng/L to ng/g | Faster analysis times and better resolution compared to conventional HPLC. elsevierpure.comnih.gov |

| DIP-MS/MS | Polymers | - | Rapid analysis of additives in solid samples without solvent extraction. jeol.com |

Synergistic Research with Other Functional Chemical Entities for Enhanced Performance and Multifunctionality

The performance of UV stabilizers is often enhanced when used in combination with other additives. A key area of future research is the systematic investigation of the synergistic effects of this compound with other functional chemical entities.

Areas for Synergistic Studies:

Combination with HALS: The synergistic effect between benzotriazole UV absorbers and hindered amine light stabilizers (HALS) is well-documented. jst.go.jpresearchgate.net HALS act as radical scavengers, complementing the UV-absorbing mechanism of BUVS. researchgate.net Detailed studies are needed to optimize the ratio of this compound and various HALS to maximize the photostability of different polymer systems.

Multifunctional Additive Packages: Research into the development of additive packages containing this compound along with other functional additives like antioxidants, flame retardants, and antistatic agents can lead to materials with a broad range of enhanced properties.

Interaction with Pigments and Fillers: The performance of UV stabilizers can be influenced by their interaction with pigments and fillers in a polymer matrix. Understanding these interactions is crucial for designing stable and durable colored and filled polymer composites.

Covalent Bonding in Hybrid Materials: The polymerizable groups on this molecule offer the potential for creating organic-inorganic hybrid materials with enhanced UV stability and other functionalities by covalently bonding it to inorganic nanoparticles or surfaces.

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for characterizing Einecs 248-650-6, and how should they be prioritized in experimental workflows?

- Methodological Answer : Characterization typically involves a combination of spectroscopic (e.g., NMR, IR), chromatographic (e.g., HPLC), and crystallographic (e.g., XRD) techniques. Prioritize techniques based on the compound’s physical state and reactivity. For example:

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer : Document reaction conditions (temperature, solvent, catalyst) and purification steps exhaustively. Use controlled experiments to isolate variables (e.g., catalyst loading vs. temperature). Reproduce procedures from literature with explicit attention to cited parameters, and report deviations in supplementary materials . For example:

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | ±15% yield variation |

| Catalyst | 0.5–1.0 mol% | Critical for selectivity |

Q. What criteria should guide the selection of solvents for studying this compound’s stability?

- Methodological Answer : Prioritize solvents based on polarity, boiling point, and chemical inertness. Conduct accelerated stability studies under varying conditions (e.g., light, humidity) and monitor degradation via HPLC. Use kinetic modeling to predict shelf-life .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals and transition states. Validate predictions with experimental kinetic data (e.g., rate constants under controlled conditions). Compare computed activation energies with empirical Arrhenius plots . Example workflow:

DFT Optimization → Transition State Analysis → Experimental Validation

- Address discrepancies by refining computational parameters (e.g., basis sets, solvation models) .

Q. What methodologies resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Perform meta-analysis of existing data to identify outliers. Replicate disputed experiments under standardized conditions, and apply error-propagation analysis to quantify uncertainties. For instance:

| Study | Reported δ (ppm) | Possible Error Source |

|---|---|---|

| A (2022) | 7.35 ± 0.05 | Solvent polarity |

| B (2023) | 7.42 ± 0.10 | Instrument calibration |

Q. How can researchers design experiments to investigate catalytic mechanisms involving this compound?

- Methodological Answer : Combine isotopic labeling (e.g., deuterium tracing) with in-situ spectroscopy (e.g., Raman). Monitor intermediate species and correlate their lifetimes with catalytic turnover rates. Design a kinetic matrix to isolate elementary steps:

| Step | Variable | Measurement Technique |

|---|---|---|

| Initiation | Catalyst activation time | UV-Vis spectroscopy |

| Propagation | Substrate concentration | GC-MS |

Ethical and Methodological Considerations

Q. How should researchers address ethical concerns in publishing sensitive data related to this compound?

- Methodological Answer : Anonymize proprietary synthesis protocols while disclosing safety-critical data (e.g., toxicity profiles). Use institutional review boards (IRBs) to assess risks, and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. What frameworks ensure rigor in formulating research questions about this compound?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PECO (Population, Exposure, Comparison, Outcome) to structure hypotheses. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.